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AZ7328

Cat. No.: B1149901
Attention: For research use only. Not for human or veterinary use.
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Description

AZ7328 is a selective AKT kinase inhibitor for use in biochemical and cellular cancer research. It acts as an ATP-competitive inhibitor that holds the AKT protein in a hyperphosphorylated but catalytically inactive state, effectively blocking downstream signaling . In studies on human bladder cancer cell lines, this compound demonstrated potent, concentration-dependent inhibition of cell proliferation and phosphorylation of AKT substrates, such as S6K1 and GSK-3β . The cytostatic effects of this compound have been shown to correlate with the presence of activating PIK3CA mutations, and its anti-proliferative activity is significantly strengthened in combination with mTOR inhibitors like rapamycin, suggesting a potential for dual pathway inhibition strategies . Furthermore, research indicates that this compound can induce autophagy as a cytoprotective response in some cancer cell lines. Combining this compound with autophagy inhibitors has been found to promote apoptosis, highlighting a potential combination therapy approach for cancers with specific pathway mutations . These findings support the use of this compound as a valuable research tool for investigating the PI3K/AKT/mTOR pathway and for exploring novel therapeutic combinations in preclinical models. This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic procedures, nor for use in humans or animals.

Properties

Appearance

solid powder

Synonyms

AZ7328;  AZ-7328;  AZ 7328.; NONE

Origin of Product

United States

Molecular Mechanisms of Action

Target Identification and Specificity: Protein Kinase B (AKT) Inhibition

Protein Kinase B (AKT), also known as Akt or PKB, is a key node in the PI3K/AKT/mTOR signaling pathway. It is a serine/threonine kinase involved in regulating diverse cellular functions. AZ7328 has been identified as an inhibitor of AKT. nih.govresearchgate.netmdpi.com

Classification as an Allosteric Pan-AKT Inhibitor

This compound is classified as an allosteric pan-AKT inhibitor. Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that affects the enzyme's activity. Pan-AKT inhibitors target multiple isoforms of AKT. Preclinical studies have demonstrated that allosteric pan-AKT inhibitors, including this compound and MK-2206, effectively and selectively suppress AKT activation. researchgate.netresearchgate.net

Inhibition Profile Across AKT Isoforms (AKT1, AKT2, AKT3)

While classified as a pan-AKT inhibitor, indicating activity against multiple isoforms, specific detailed inhibition profiles (e.g., IC50 values) for this compound across AKT1, AKT2, and AKT3 isoforms were not consistently available in the search results. However, other pan-AKT inhibitors like Akti-1/2 have shown varying potency across isoforms, with reported IC50 values of 58 nM for AKT1, 210 nM for AKT2, and 2.12 mM for AKT3. abcam.commrc.ac.uk Human AKT is found in three isoforms: AKT1, AKT2, and AKT3, which are highly homologous multi-domain proteins with both common and distinct cellular functions. plos.org

ATP-Competitive Binding Dynamics

Some sources classify this compound as an ATP-competitive inhibitor of AKT. ATP-competitive inhibitors bind to the active site of the enzyme, competing with ATP for binding. This prevents the enzyme from catalyzing the phosphorylation of its substrates. pubcompare.aioncotarget.com Prior findings with ATP-competitive inhibitors of AKT have shown that they can hold the protein in a hyperphosphorylated but catalytically inactive form. nih.gov

Modulation of Downstream Signaling Pathways

Inhibition of AKT by this compound leads to the modulation of several downstream signaling molecules and pathways regulated by AKT.

Effects on Phosphorylation of Key Substrates (e.g., GSK3β, S6K1, Cyclin D1)

This compound has been shown to reduce the phosphorylation of key AKT substrates in a concentration-dependent manner. Studies have confirmed that this compound reduces the phosphorylation of S6K1 and GSK-3β to a similar extent at corresponding concentrations in various cell lines. nih.gov Additionally, a strong concentration-dependent decrease in the downstream molecule cyclin D1 has been observed following this compound treatment. nih.govsmolecule.com GSK-3β phosphorylates cyclin D1, which triggers its rapid turnover and affects its subcellular localization. nih.govbates.edu

Data on the effects of this compound on the phosphorylation of these substrates can be summarized as follows:

SubstrateEffect of this compound TreatmentObservation
S6K1Reduced phosphorylationConcentration-dependent nih.gov
GSK3βReduced phosphorylationConcentration-dependent nih.gov
Cyclin D1Decreased levelsConcentration-dependent nih.govsmolecule.com

Regulation of the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade involved in cell growth, survival, and proliferation. AKT acts as a major signaling node within this pathway. researchgate.netmdpi.com Inhibiting the activity of AKT prevents the activation of mTORC1 and regulates the PI3K signaling cascade. researchgate.netresearchgate.net this compound, by inhibiting AKT, disrupts the flow of signals through this pathway. This disruption can affect downstream processes regulated by mTORC1, which is activated via the PI3K/AKT/mTOR pathway to phosphorylate downstream target molecules, such as S6, promoting cell proliferation. researchgate.netwhiterose.ac.uk The PI3K/Akt/mTOR pathway is frequently dysregulated in various cancers, driving uncontrolled cell growth and resistance to apoptosis. vulcanchem.comguidetopharmacology.org Inhibition of this pathway can lead to apoptosis and growth inhibition. guidetopharmacology.org

Induced Hyperphosphorylation of Catalytically Inactive AKT

Research into the molecular mechanisms of this compound, a chemical compound investigated for its inhibitory effects on AKT, has revealed a notable phenomenon: the induction of AKT hyperphosphorylation despite the enzyme's catalytic inactivity. Studies, particularly in the context of human bladder cancer cells, have demonstrated that treatment with this compound leads to a significant increase in the phosphorylation levels of AKT at key regulatory sites. oncotarget.comnih.gov

This observed hyperphosphorylation is concentration-dependent and aligns with findings related to certain types of AKT inhibitors, specifically ATP-competitive inhibitors. oncotarget.comnih.gov These inhibitors are understood to bind to the ATP-binding pocket of AKT, thereby preventing the enzyme from accessing its substrate and catalyzing phosphorylation. oncotarget.com While blocking catalytic activity, the binding of the inhibitor can paradoxically lead to an accumulation of phosphorylated AKT. oncotarget.comnih.gov

Preclinical Investigations: in Vitro Methodologies and Findings

Cellular Phenotypic Responses

Induction of Autophagy as a Cellular Adaptation

Studies have shown that treatment with AZ7328 can induce autophagy in various cancer cell lines, including human bladder cancer cells and patient-derived prostate cultures. oncotarget.comnih.gov This induction of autophagy appears to be a cellular adaptation mechanism in response to the inhibition of AKT. nih.gov

While the precise mechanisms by which this compound induces autophagy are still being elucidated, research suggests a connection to the inhibition of the PI3K/AKT/mTOR pathway. oncotarget.comnih.gov The mTOR pathway is a central negative regulator of autophagy, and inhibition of AKT, a key component upstream of mTOR, can lead to the activation of autophagy. neoplasiaresearch.commdpi.com Studies have observed that this compound inhibits AKT substrate phosphorylation in a concentration-dependent manner. nih.gov

Multiple studies highlight that the induction of autophagy by this compound can act as a cytoprotective response, limiting the cytostatic and cytotoxic effects of the compound in cancer cells. neoplasiaresearch.comnih.govfrontiersin.orgoncotarget.comspandidos-publications.comresearchgate.netmdpi.comneoplasiaresearch.comexplorationpub.com In human bladder cancer cells, autophagy has been reported to limit the cytotoxic effects of this compound. neoplasiaresearch.comnih.govoncotarget.comspandidos-publications.commdpi.comneoplasiaresearch.comexplorationpub.com Combining this compound with chemical autophagy inhibitors has been shown to induce apoptosis in some cell lines, suggesting that blocking this protective autophagy can enhance the effectiveness of this compound. neoplasiaresearch.comnih.govresearchgate.net

Mechanisms Underlying Autophagy Induction by this compound

Interplay with Ancillary Intracellular Signaling Networks

Beyond its primary effect on the PI3K/AKT pathway, this compound has been observed to interact with other intracellular signaling networks, notably the Ras/Raf/MEK/ERK pathway and, in prostate cancer models, the Androgen Receptor signaling pathway. nih.govwhiterose.ac.uk

Treatment with this compound has been shown to activate compensatory Ras/Raf/MEK/ERK signaling pathways, particularly in patient-derived prostate cultures that retain expression of PTEN. nih.govwhiterose.ac.uk The Ras/Raf/MEK/ERK pathway is a key signaling cascade involved in regulating cell proliferation, differentiation, and survival. sinobiological.comcusabio.comnih.gov This compensatory activation of the ERK pathway may be a mechanism by which cancer cells can bypass the inhibition of the PI3K/AKT pathway, potentially limiting the efficacy of this compound as a single agent. nih.govwhiterose.ac.uk Studies have shown an increase in phospho-ERK1/2 levels following treatment with this compound. nih.gov

In prostate cancer models, there is evidence of crosstalk between the PI3K/AKT pathway and Androgen Receptor (AR) signaling. nih.gov While the precise nature of the interplay with this compound specifically requires further detailed investigation, the activation of the PI3K/AKT/mTOR pathway is frequently observed in advanced prostate cancer, often due to the loss of the tumor suppressor PTEN. researchgate.netoncotarget.comnih.govwhiterose.ac.uk The AR signaling axis is a critical driver in prostate cancer. nih.govnih.gov The interplay between inhibiting AKT with this compound and the AR pathway in prostate cancer is an area of ongoing research, particularly in the context of resistance mechanisms and potential combination therapies. researchgate.netoncotarget.comnih.govwhiterose.ac.uk

Here is a table summarizing some of the key findings regarding this compound in preclinical studies:

Cellular Process / PathwayObserved Effect of this compoundContext / Cell ModelKey FindingsSource
Autophagy InductionStrong, concentration-dependent increases in autophagyHuman bladder cancer cells, patient-derived prostate culturesAppears to be a cytoprotective response. oncotarget.comnih.gov
Autophagy's Role in Cytostatic EffectsAutophagy limits cytotoxic effectsHuman bladder cancer cellsCombination with autophagy inhibitors induces apoptosis. neoplasiaresearch.comnih.gov
Ras/Raf/MEK/ERK SignalingActivation of compensatory pathwayPatient-derived prostate cultures (PTEN-expressing)Increase in phospho-ERK1/2 levels observed. May limit single-agent efficacy. nih.govwhiterose.ac.uk
Androgen Receptor SignalingCrosstalk with PI3K/AKT pathwayProstate cancer modelsPI3K/AKT pathway frequently activated in advanced prostate cancer. Interplay with AR signaling is relevant for resistance and combinations. researchgate.netoncotarget.comnih.govwhiterose.ac.uk

Preclinical Investigations: in Vivo Model Systems

Application in Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models are increasingly recognized as valuable preclinical tools because they are reported to retain the heterogeneity and genetic makeup of the original patient tumors, potentially offering a more reliable platform for drug development compared to traditional cancer cell lines nih.govnih.gov. AZ7328 has been evaluated in PDX models to assess its effects in a more clinically relevant setting.

Evaluation in Prostate Cancer Xenograft Models

Studies have investigated the effects of this compound in prostate cancer xenograft models. One study utilized a human prostate cancer xenograft derived from a patient with hormone-naïve Gleason 7 disease nih.govwhiterose.ac.uk. In an ex vivo setting, this xenograft was treated with this compound, an AKT inhibitor, and KU-0063794, an mTOR inhibitor, alone or in combination nih.govwhiterose.ac.uk. Following treatment, the cells were engrafted into mice to determine the effect on tumor frequency nih.gov. The results indicated that xenograft tumor cells were still able to initiate tumors after treatment with either inhibitor or a combination of both nih.gov. However, ex vivo treatment of a patient-derived xenograft of prostate cancer with a combination of AZD7328 (referred to as AKTi) and the mTOR inhibitor KU-0063794 (referred to as mTORi) significantly reduced tumor frequency upon re-engraftment of tumor cells nih.govwhiterose.ac.uk.

Assessment in Bladder Cancer Xenograft Models

This compound has also been assessed in preclinical models of bladder cancer. Preclinical studies using human bladder cancer cell lines have demonstrated that allosteric pan-AKT inhibitors, including this compound, effectively and selectively suppress AKT activation and showed lower toxicity researchgate.netmdpi.comexplorationpub.com. While direct in vivo data specifically for this compound in bladder cancer xenograft models is less extensively detailed in the provided snippets compared to cell line data, the compound's effects on bladder cancer cells and the PI3K/AKT/mTOR pathway, which is frequently altered in bladder cancer, suggest its relevance in this context researchgate.netnih.govmdpi.comnih.gov. Studies have shown that autophagy can limit the cytotoxic effects of this compound in human bladder cancer cells, and combining this compound with autophagy inhibitors can induce apoptosis in these cells in vitro nih.govnih.govneoplasiaresearch.comfrontiersin.orgspandidos-publications.comtum.de. This highlights the complex interplay of signaling pathways and potential strategies for combination therapy.

Impact on Tumor Growth and Progression in Preclinical Settings

The impact of this compound on tumor growth and progression in preclinical settings has been explored, primarily in the context of inhibiting the PI3K/AKT/mTOR pathway. Inhibition of AKT and mTOR kinases in prostate cancer cell lines has shown a decrease in cell viability and reduction in phospho-biomarker expression whiterose.ac.uk. Although apoptosis was not always induced, a decrease in cell migration and G1 cell growth arrest were observed in some cell lines whiterose.ac.uk. In primary prostate cultures, however, activation of the Ras/MEK/ERK compensatory pathway was observed following treatment with the AKT inhibitor, and cell viability was less affected than in cell lines, with autophagy being induced whiterose.ac.uk.

In bladder cancer cells, this compound has been shown to exert largely cytostatic effects in vitro nih.gov. Sensitivity to this compound-induced growth arrest was loosely associated with the presence of activating PIK3CA mutations nih.gov. Combinations of this compound and the mTOR inhibitor rapamycin (B549165) had strong additive cytostatic effects but did not consistently produce cell death nih.gov. The induction of autophagy appears to interact with other cytoprotective feedback mechanisms to block cell death in most human bladder cancer cells treated with this compound nih.gov.

While specific detailed data tables showing tumor volume reduction or other direct measures of tumor growth inhibition in xenograft models treated with this compound as a single agent are not prominently featured in the provided snippets, the research indicates that its effects are often cytostatic and can be influenced by compensatory pathways and autophagy nih.govwhiterose.ac.uknih.gov. Combination strategies, such as combining AKT inhibition with mTOR inhibition or autophagy inhibition, appear to be explored to enhance anti-tumor activity nih.govwhiterose.ac.uknih.govneoplasiaresearch.com. For instance, combining the AKT inhibitor AZD5363 with chloroquine (B1663885) (an autophagy inhibitor) significantly reduced tumor volume compared to monotherapy in prostate tumor xenograft models neoplasiaresearch.com. This suggests that while this compound as a single agent might have limited effects on tumor growth in vivo, its potential lies in combination therapies that address resistance mechanisms like compensatory pathway activation and autophagy.

Here is a summary of some findings related to this compound and similar AKT inhibitors in preclinical models:

Model SystemCompound(s) InvolvedKey FindingSource
Prostate Cancer PDX (Ex vivo)AZD7328 (AKTi) + KU-0063794 (mTORi)Significantly reduced tumor frequency upon re-engraftment. nih.govwhiterose.ac.uk
Prostate Tumor Xenograft ModelsAZD5363 (AKT inhibitor) + ChloroquineSignificantly reduced tumor volume compared with monotherapy. neoplasiaresearch.com
Human Bladder Cancer Cells (In vitro)This compoundLargely cytostatic effects; sensitivity loosely associated with PIK3CA mutations. nih.gov
Human Bladder Cancer Cells (In vitro)This compound + Rapamycin (mTOR inhibitor)Strong additive cytostatic effects but did not consistently induce cell death. nih.gov
Human Bladder Cancer Cells (In vitro)This compound + Chemical Autophagy InhibitorsInduced apoptosis. nih.gov

This table summarizes findings from the provided text regarding this compound and related AKT inhibitors in preclinical models, focusing on their impact on tumor cells and growth in the context of the PI3K/AKT/mTOR pathway and autophagy.

Exploration of Combination Therapeutic Strategies

Rationale for Multi-Pathway Inhibition to Mitigate Resistance

The PI3K/AKT/mTOR pathway is a crucial signaling cascade involved in regulating cell proliferation, survival, and growth. Aberrant activation of this pathway is frequently observed in various cancers due to mutations or loss of tumor suppressors, contributing to tumor growth and drug resistance nih.govresearchgate.net. Inhibiting this pathway is a rational therapeutic strategy in oncology oncotarget.com. However, targeting a single node within this complex network, such as AKT with AZ7328, can lead to the activation of compensatory signaling pathways or other adaptive mechanisms that limit the desired cytotoxic effects and confer resistance nih.govnih.govtum.de. For instance, inhibition of the PI3K/AKT/mTOR pathway can activate the Ras/MEK/ERK pathway, providing an escape route for cancer cells nih.govwhiterose.ac.uk. Additionally, this compound has been shown to induce autophagy in some cell lines, which can act as a cytoprotective response, limiting apoptosis nih.govtandfonline.com. Therefore, simultaneously targeting multiple interconnected pathways is a key strategy to potentially mitigate resistance and enhance the anti-tumor activity of this compound.

Synergistic Effects with mTOR Pathway Inhibitors

Given the close relationship between AKT and mTOR within the same signaling pathway, combinations of AKT and mTOR inhibitors have been explored to achieve more comprehensive pathway blockade and potentially synergistic effects nih.govoncotarget.comtandfonline.com.

Combinations with Rapamycin (B549165) Analogs

Combinations of this compound with the classic mTOR inhibitor rapamycin have demonstrated additive cytostatic effects in human bladder cancer cell lines nih.govtandfonline.com. Although these combinations did not consistently induce apoptosis, they significantly enhanced the inhibition of proliferation compared to single agents nih.govtandfonline.com. This enhanced effect is likely due, in part, to the prevention of feedback activation of AKT that can occur with mTOR inhibition alone nih.gov.

Combinations with Dual PI3K/mTOR Inhibitors

Research has also investigated the combination of this compound with mTOR inhibitors in prostate cancer models. Ex vivo treatment of a patient-derived prostate cancer xenograft with a combination of this compound and the mTOR inhibitor KU-0063794 significantly reduced tumor frequency upon re-engraftment of tumor cells nih.govoncotarget.com. This combination treatment also led to an increase in tumor latency compared to control or single-agent treatments oncotarget.com. These findings suggest a potential for synergistic activity when combining AKT and mTOR inhibitors in certain cancer types oncotarget.com.

Table 1: Effect of this compound and KU-0063794 Combination on Tumor Frequency in a Prostate Cancer Xenograft Model oncotarget.com

Treatment GroupNumber of Inoculated CellsTumour Initiation Frequency (95% CI)
0.2% DMSO (Vehicle)10,0002/2
0.2% DMSO (Vehicle)1,0002/2
0.2% DMSO (Vehicle)1002/2
0.2% DMSO (Vehicle)102/2
0.2% DMSO (Vehicle)11/2
10 μM AZD732810,0002/2
10 μM AZD73281,0002/2
10 μM AZD73281002/2
10 μM AZD7328102/2
10 μM AZD732811/2
10 μM KU-006379410,0002/2
10 μM KU-00637941,0002/2
10 μM KU-00637941002/2
10 μM KU-0063794102/2
10 μM KU-006379411/2
10 μM AZD7328 + 10 μM KU-006379410,0000/2
10 μM AZD7328 + 10 μM KU-00637941,0000/2
10 μM AZD7328 + 10 μM KU-00637941000/2
10 μM AZD7328 + 10 μM KU-0063794100/2
10 μM AZD7328 + 10 μM KU-006379410/2

Note: Tumour initiation frequency represents the number of tumors formed per number of sites inoculated. A lower frequency indicates reduced tumorigenicity.

Combinations with MEK/ERK Pathway Inhibitors

The activation of the Ras/MEK/ERK pathway has been identified as a potential compensatory mechanism following inhibition of the PI3K/AKT/mTOR pathway nih.govtum.dewhiterose.ac.uk. This compensatory activation can contribute to resistance to AKT inhibitors nih.govnih.gov.

Strategies to Counteract Compensatory Pathway Activation

To counteract this feedback loop and enhance therapeutic efficacy, combinations of AKT inhibitors like this compound with MEK/ERK pathway inhibitors have been investigated nih.govwhiterose.ac.uk. Studies in patient-derived prostate cultures showed that treatment with this compound resulted in the activation of a compensatory Ras/MEK/ERK pathway nih.govwhiterose.ac.uk. Surprisingly, combining this compound with MEK1/2 inhibitors, such as Selumetinib or RO-5126766, led to an increased phosphorylation of ERK1/2 in these primary cultures nih.gov. However, despite this unexpected biochemical effect on ERK phosphorylation, the combination treatment induced irreversible growth arrest and senescence in these cells nih.govwhiterose.ac.uk. This suggests that while the biochemical interplay between the pathways can be complex, dual inhibition can still lead to favorable biological outcomes like senescence nih.govwhiterose.ac.uk.

Sensitization to Conventional Chemotherapeutic Agents

While this compound alone has shown minimal effects on apoptosis, particularly when combined with conventional chemotherapeutics or TRAIL, research has explored its potential to sensitize cancer cells to these agents nih.gov. The induction of autophagy by this compound has been identified as a cytoprotective response that can limit apoptosis nih.govtandfonline.com. Combining this compound with chemical autophagy inhibitors has been shown to induce apoptosis in some cell lines nih.govtandfonline.com. This suggests that blocking the autophagic response induced by this compound could be a strategy to enhance its effectiveness and potentially sensitize cells to other cytotoxic agents nih.govtandfonline.com.

The activation of the PI3K/AKT pathway has also been reported to contribute to resistance to conventional chemotherapeutic agents like cisplatin (B142131) and gemcitabine (B846) in bladder cancer nih.gov. Inhibiting this pathway may therefore facilitate the effectiveness of such chemotherapy treatments nih.gov. While direct studies specifically detailing the sensitization effect of this compound with a broad range of conventional chemotherapeutics are not extensively highlighted in the provided snippets, the rationale for combining PI3K/AKT/mTOR pathway inhibitors with chemotherapy to overcome resistance is well-established nih.gov.

Co-treatment with Autophagy Inhibitors

Research into this compound, an AKT inhibitor, has explored its potential in combination therapies, particularly with inhibitors of autophagy. Autophagy is a cellular process that can act as a survival mechanism for cancer cells under stress, including that induced by targeted therapies like AKT inhibitors. neoplasiaresearch.comneoplasiaresearch.comnih.govfrontiersin.org Inhibiting autophagy in conjunction with targeting key survival pathways like the PI3K/AKT/mTOR pathway is a strategy being investigated to enhance therapeutic efficacy. neoplasiaresearch.comneoplasiaresearch.comfrontiersin.orgoncotarget.com Studies have indicated that autophagy can limit the cytotoxic effects of this compound in certain cancer cell lines. neoplasiaresearch.comneoplasiaresearch.comnih.govtandfonline.comresearchgate.netresearchgate.netnih.govnih.govexplorationpub.comexplorationpub.commdpi.com

Augmentation of Apoptosis and Cytotoxicity

Combining this compound with chemical autophagy inhibitors has been shown to induce apoptosis in cancer cells where this compound monotherapy primarily resulted in cytostatic effects or induced protective autophagy. nih.govtandfonline.comresearchgate.netresearchgate.netnih.gov This suggests that blocking the pro-survival autophagic response can overcome a mechanism of resistance to this compound, thereby augmenting its cytotoxic effects. neoplasiaresearch.comneoplasiaresearch.comnih.govfrontiersin.org

Studies in human bladder cancer cells, for instance, demonstrated that while this compound alone had minimal effects on apoptosis, it strongly induced autophagy in most cell lines tested. nih.govtandfonline.com This induction of autophagy was presumed to be a cytoprotective response to the metabolic stress caused by AKT inhibition. nih.gov However, when this compound was combined with autophagy inhibitors, apoptosis was induced in the cell lines that displayed drug-induced autophagy. nih.govtandfonline.comresearchgate.netresearchgate.net

Biomarkers and Predictive Factors in Preclinical Research

Genetic Alterations Associated with Response (e.g., PIK3CA Mutations, PTEN Status)

Studies investigating the preclinical activity of AZ7328 have examined the association between genetic alterations within the PI3K/AKT/mTOR pathway and sensitivity to the compound. Activating mutations in PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, have shown some correlation with sensitivity to this compound-induced proliferative inhibition in human bladder cancer cell lines nih.govnih.gov. While sensitivity was loosely associated with the presence of activating PIK3CA mutations in some cell lines, a clear predictable pattern was not consistently observed across all studies or cell lines nih.govnih.gov. For instance, all bladder cancer cell lines that were relatively more sensitive to this compound at 48 hours possessed an activating PIK3CA mutation nih.gov. However, there was variability in the PI3K/AKT/mTOR pathway alterations among resistant cell lines, leading to an unpredictable resistance pattern nih.gov.

The status of the tumor suppressor gene PTEN, which negatively regulates the PI3K/AKT pathway, has also been investigated as a potential predictor of this compound response. In bladder cancer cell lines, PTEN deletions or reduced expression did not reliably predict sensitivity to this compound nih.gov. While some PTEN-negative prostate cancer cell lines were more susceptible to treatment with AKT inhibitors like this compound, PTEN-positive cells were less sensitive oncotarget.com. However, variability in PTEN expression among responders and non-responders in bladder cancer cell lines made it unreliable to assign predictive ability to PTEN status for this compound sensitivity nih.gov.

Other genetic alterations, including mutations in RAS and TSC1, have been associated with resistance to AKT inhibitors, including this compound, in preclinical studies oaepublish.comresearchgate.net. The presence of these alterations may contribute to reduced sensitivity to this compound treatment.

The relationship between genetic alterations and this compound sensitivity can be complex and may vary depending on the tumor type and the specific genetic context. The following table summarizes some observed associations in preclinical studies:

Genetic AlterationAssociation with this compound Sensitivity (Preclinical)Relevant FindingsSource(s)
PIK3CA MutationsLoosely associated with increased sensitivityProliferative inhibition correlated loosely with activating PIK3CA mutations in bladder cancer cell lines; not a consistent predictor. nih.govnih.govnih.gov nih.govnih.govnih.gov
PTEN StatusNot reliably predictivePTEN deletions or reduced expression not consistently associated with sensitivity in bladder cancer; PTEN-negative prostate cells more sensitive. nih.govoncotarget.com nih.govoncotarget.com
RAS AlterationsAssociated with resistanceResistance seen with RAS alterations. oaepublish.comresearchgate.net oaepublish.comresearchgate.net
TSC1 AlterationsAssociated with resistanceResistance seen with TSC1 alterations. oaepublish.comresearchgate.net oaepublish.comresearchgate.net

Phosphorylation States of Key Signaling Pathway Components

This compound, as an ATP-competitive inhibitor of AKT, is designed to inhibit the phosphorylation of AKT substrates. Preclinical studies have demonstrated that this compound inhibits proliferation and AKT substrate phosphorylation in a concentration-dependent manner nih.govnih.gov.

This compound effectively reduced the phosphorylation of key downstream targets of AKT, such as S6K1 and GSK-3β, to a similar extent across different cell lines at corresponding concentrations nih.gov. Interestingly, exposure to this compound also led to a strong concentration-dependent increase in the levels of phosphorylated AKT itself (at both phosphorylation sites), consistent with findings that ATP-competitive AKT inhibitors can result in hyperphosphorylation of AKT while rendering it catalytically inactive nih.gov.

The phosphorylation status of other components within the PI3K/AKT/mTOR pathway and related pathways has also been examined in the context of AKT inhibition. For example, treatment with AKT inhibitors, including this compound, has been shown to induce autophagy, a process regulated in part by the PI3K/AKT/mTOR axis nih.govnih.govneoplasiaresearch.com. This compound induced LC3 processing, a marker of autophagy, in several bladder cancer cell lines nih.gov. This induction of autophagy was suggested to interact with other cytoprotective feedback mechanisms, potentially limiting the cytotoxic effects of this compound nih.gov.

In studies involving other inhibitors targeting the PI3K/AKT/mTOR pathway, the phosphorylation of ribosomal protein S6 (p-S6), a downstream effector of S6K1, has been explored as a potential pharmacodynamic biomarker aacrjournals.orgescholarship.org. Downregulation of p-S6 correlated with response to pictilisib (B1683980), a PI3K inhibitor, in vitro and in vivo aacrjournals.orgescholarship.org. While direct data on the correlation of p-S6 phosphorylation specifically with this compound response is limited in the provided context, the impact of this compound on upstream S6K1 phosphorylation suggests a likely effect on p-S6 as well.

In prostate cancer cells, treatment with this compound reduced phospho-PRAS40 levels, an AKT substrate, in tested cell lines oncotarget.com. Effects on phospho-FOXO levels were also observed in some cell lines oncotarget.com. Compensatory activation of the Ras/Raf/MEK/ERK pathway, indicated by increased ERK1/2 phosphorylation, has been observed following treatment with AKT inhibitors in some contexts, potentially contributing to resistance nih.govoncotarget.com.

The following table summarizes the observed effects of this compound and related pathway inhibitors on the phosphorylation of key proteins:

ProteinPhosphorylation Site (if specified)Effect of this compound/Pathway InhibitionContextSource(s)
AKTMultiple sitesIncreased phosphorylationObserved with this compound (ATP-competitive AKT inhibitor). nih.gov nih.gov
S6K1Not specifiedReduced phosphorylationObserved with this compound. nih.gov nih.gov
GSK-3βNot specifiedReduced phosphorylationObserved with this compound. nih.gov nih.gov
S6S235/236Reduced phosphorylationObserved with mTOR inhibitor (KU-0063794); correlated with pictilisib response. oncotarget.comaacrjournals.orgescholarship.org oncotarget.comaacrjournals.orgescholarship.org
4E-BP1Not specifiedNot consistently suppressedObserved with MK-2206 (AKT inhibitor). nih.gov nih.gov
PRAS40T246Reduced phosphorylationObserved with this compound in prostate cancer cells. oncotarget.com oncotarget.com
FOXOT24/T32Decreased phosphorylationObserved with KU-0063794 and in some cells with this compound. oncotarget.com oncotarget.com
ERK1/2Not specifiedIncreased phosphorylation (compensatory)Observed with AZD7328 in PTEN-positive cells; also affected by mutant PIK3CA. nih.govoncotarget.com nih.govoncotarget.com
LC3 ProcessingNot applicable (cleavage/lipidation)InducedObserved with this compound in some bladder cancer cell lines. nih.gov nih.gov

Advanced Methodologies Employed in Az7328 Research

Molecular Characterization Techniques

Molecular characterization techniques are fundamental in understanding the genetic and transcriptomic landscape of cells and how they are altered by compounds like AZ7328. These methods allow researchers to identify mutations, analyze gene expression patterns, and explore potential mechanisms of sensitivity or resistance.

DNA Sequencing for Mutational Analysis

DNA sequencing plays a vital role in identifying genetic alterations within cell lines used in this compound research. For instance, Sequenome DNA sequencing has been utilized to identify mutations in a panel of urothelial cancer cell lines, specifically focusing on genes within the PI3K/AKT/mTOR pathway, such as PIK3CA and PTEN. nih.govnih.gov Understanding the mutational status of these genes is important because the sensitivity of cancer cells to AKT inhibitors like this compound can correlate with the presence of specific mutations, such as activating PIK3CA mutations or loss of PTEN. nih.govnih.gov Additionally, short tandem repeat (STR) DNA fingerprinting has been employed to validate the identity of cell lines used in these studies, ensuring the reliability of the research findings. nih.gov

RNA Sequencing for Gene Expression Profiling

RNA sequencing (RNA-Seq) is a powerful tool used to analyze gene expression profiles and understand the transcriptomic changes induced by this compound treatment or associated with response to the compound. This technique allows for the comprehensive assessment of mRNA levels across the genome. RNA-Seq has been performed to explore mechanisms of drug resistance in the context of PI3K pathway inhibitors, which can include compounds like this compound. Gene expression profiling by RNA-Seq can help identify molecular subtypes of cancers and potential predictive biomarkers for therapeutic response. Studies have utilized RNA-Seq to analyze total cellular RNA from tumor samples to understand the global impact of treatments on gene expression.

Cellular and Biochemical Assays

Cellular and biochemical assays are essential for evaluating the functional consequences of this compound treatment on cell behavior and key signaling pathways. These assays provide quantitative data on cell viability, proliferation, cell cycle progression, and protein activity.

Proliferation and Viability Assays (e.g., MTT assays)

Proliferation and viability assays, such as the MTT and MTS assays, are commonly used to quantify the effect of this compound on the growth and survival of cells. nih.govnih.gov These colorimetric assays measure cellular metabolic activity, which is indicative of viable cells. Researchers have used MTT assays to determine the extent of drug-induced proliferative inhibition in various cancer cell lines treated with this compound. nih.govnih.gov The results from these assays provide dose-response curves and allow for the calculation of half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values, indicating the potency of this compound in reducing cell viability. For example, studies have reported EC50 values for this compound in cell lines like LNCaP, demonstrating its effectiveness in reducing viability in a concentration-dependent manner.

Table 1: Effect of this compound on Cell Viability in Prostate Cancer Cell Lines

Cell LinePTEN StatusThis compound EC₅₀ (µM)
LNCaPNegative0.4 (0.3-0.5)
PC3Negative11.0
BPH1Positive5.8
P4E6Positive10.2

Note: Data extracted from research findings. EC₅₀ values indicate the concentration of this compound required to reduce cell viability by 50%.

Cell Cycle Analysis via Flow Cytometry (e.g., Propidium (B1200493) Iodide Staining)

Cell cycle analysis using flow cytometry with propidium iodide (PI) staining is a standard method to assess how this compound affects the distribution of cells within different phases of the cell cycle (G1, S, G2/M). nih.govnih.gov Propidium iodide is a fluorescent intercalating agent that stains DNA, allowing the DNA content of individual cells to be measured by flow cytometry. Changes in the proportions of cells in each phase can indicate cell cycle arrest, which is a common effect of inhibitors targeting growth pathways. Studies have shown that this compound treatment can induce cell cycle arrest, particularly a G1 growth arrest in certain cancer cell lines, such as PTEN null LNCaP cells.

Immunoblotting for Protein Expression and Phosphorylation Status

Immunoblotting (Western blotting) is a widely used biochemical technique to detect and quantify specific proteins and their post-translational modifications, such as phosphorylation, in cell lysates. nih.govnih.gov This is particularly important in studying the effects of kinase inhibitors like this compound, which target protein phosphorylation. Immunoblotting allows researchers to assess the impact of this compound on the phosphorylation status of AKT substrates and other key proteins in the PI3K/AKT/mTOR pathway. For example, studies have used immunoblotting to demonstrate that this compound treatment reduces levels of phospho-biomarkers like phospho-PRAS40 (a substrate of AKT) and phospho-AKT, confirming the inhibitory effect of the compound on AKT activity. Analysis of total protein levels, such as PTEN, by immunoblotting also provides crucial information about the molecular characteristics of the cell lines being studied. nih.gov

Table 2: Observed Effects of this compound on Protein Phosphorylation (Immunoblotting)

Protein/Phosphorylation SiteObserved Effect of this compound TreatmentRelevant PathwaySource
Phospho-PRAS40 (T246)Reduction in levelsPI3K/AKT/mTOR
Phospho-AKT (S473)Inhibition (time-dependent)PI3K/AKT/mTOR
AKT substrate phosphorylationInhibition (concentration-dependent)PI3K/AKT/mTOR nih.gov

Note: Data extracted from research findings nih.gov.

These advanced methodologies collectively provide a comprehensive understanding of the molecular and cellular effects of this compound, highlighting its potential as a therapeutic agent targeting the PI3K/AKT/mTOR pathway and informing further research into its applications.

Autophagy Assessment (e.g., LC3 Immunofluorescence, Immunoblotting)

Research into the biological effects of this compound, particularly its impact on cellular processes such as autophagy, has extensively utilized advanced methodologies including LC3 immunofluorescence and immunoblotting. These techniques are crucial for monitoring the formation of autophagosomes, a key step in the autophagy pathway.

LC3 (Microtubule-associated protein 1A/1B-light chain 3) is a widely used marker for autophagy. Upon induction of autophagy, the cytosolic form of LC3 (LC3-I) is cleaved and conjugated to phosphatidylethanolamine (B1630911) (PE) to form LC3-II, which is then recruited to the autophagosomal membrane. The conversion of LC3-I to LC3-II and the accumulation of LC3-II are indicative of autophagosome formation and are commonly assessed by immunoblotting. oncotarget.comnih.gov

Immunofluorescence microscopy allows for the visualization of LC3 distribution within the cell. In the cytoplasm, LC3 typically exhibits a diffuse staining pattern. However, during autophagy, LC3-II localizes to autophagosomal membranes, appearing as distinct puncta or dots under the microscope. The increase in the number of LC3 puncta per cell is a reliable indicator of autophagy induction. oncotarget.comnih.govnih.gov

Studies investigating this compound, a selective AKT kinase inhibitor, have employed these methods to evaluate its effect on autophagy in various cancer cell lines. For instance, research in human bladder cancer cells demonstrated that this compound induced autophagy in some cell lines, which was measured by both LC3 immunofluorescence and immunoblotting. nih.govtandfonline.comnih.gov Immunoblotting revealed that this compound treatment led to LC3 processing, indicated by the conversion of LC3B-I to LC3B-II, in certain bladder cancer cell lines such as UC5, UC9, and J82. nih.gov Correspondingly, immunofluorescence analysis in J82 cells treated with this compound clearly showed drug-induced LC3 punctae, signifying the formation of autophagosomes. nih.gov In contrast, the T24 bladder cancer cell line did not exhibit this increase in LC3 punctae or LC3 processing upon this compound treatment. nih.gov

Furthermore, in primary prostate cancer cells, treatment with 25 μM this compound for 96 hours resulted in increased vacuolation, a morphological characteristic associated with autophagy. oncotarget.com This was corroborated by immunofluorescence analysis, which showed increased expression of the autophagy marker LC3 B in these cells following this compound treatment. oncotarget.com The observed increase in the conversion of LC3-B I to LC3-B II by Western blotting and the evidence of autophagosomes in the cytoplasm via immunofluorescence confirmed the induction of autophagy by this compound in these prostate cancer cells. oncotarget.com

Future Research Directions and Identified Gaps

Understanding Heterogeneity in Cellular and Translational Responses

Preclinical studies with AZ7328 have revealed variability in the response of cancer cell lines to treatment. In bladder cancer cell lines, sensitivity to this compound-induced growth arrest showed a loose association with the presence of activating PIK3CA mutations, but not with baseline AKT phosphorylation or PTEN deletions tandfonline.comnih.gov. This suggests that while PIK3CA mutations might play a role in sensitivity, other factors contribute to the diverse responses observed. In prostate cancer cell lines and patient-derived primary cultures, variability in response to AKT and mTOR inhibitors, including this compound (also referred to as AZD7328 in one source), was also noted oncotarget.comwhiterose.ac.uk. Specifically, PTEN-negative LNCaP cells were found to be more susceptible to this compound treatment compared to other cell lines oncotarget.com. The observed heterogeneity in response among patient samples, even from those with the same Gleason grade in prostate cancer, underscores the need to understand the underlying biological differences driving these varied outcomes oncotarget.com.

A key identified gap is fully characterizing the spectrum of cellular and molecular alterations that influence sensitivity or resistance to this compound beyond common mutations in the PI3K/AKT/mTOR pathway tandfonline.comtum.de. Understanding the complex interplay of genetic mutations, protein expression levels, and the activation status of parallel or feedback pathways is crucial for predicting response in individual tumors. Furthermore, investigating the translational responses, which involve how these cellular effects manifest in a clinical setting, is essential. This includes understanding how the tumor microenvironment and other systemic factors might influence the effectiveness of this compound in patients.

Strategies for Overcoming Adaptive and Acquired Resistance Mechanisms

Resistance to AKT inhibitors, including this compound, is a significant challenge. One notable mechanism of resistance identified in bladder cancer cells treated with this compound is the induction of autophagy tandfonline.comnih.govneoplasiaresearch.comnih.govmdpi.comnih.gov. Autophagy appears to act as a cytoprotective response, limiting the cytotoxic effects of this compound tandfonline.comnih.govmdpi.com. Combining this compound with autophagy inhibitors has been shown to induce apoptosis in some cell lines, suggesting that targeting autophagy could be a strategy to overcome this resistance mechanism tandfonline.comnih.govneoplasiaresearch.comnih.govmdpi.com.

Another mechanism of resistance to PI3K/AKT/mTOR pathway inhibitors involves the activation of compensatory pathways, such as the RAS-MAPK pathway oncotarget.comoaepublish.com. In prostate cancer primary cultures, treatment with AKT inhibitors triggered the activation of the Ras/MEK/ERK compensatory pathway whiterose.ac.uk. This suggests that blocking a single pathway might not be sufficient to achieve durable responses, and that concurrent inhibition of compensatory pathways may be necessary to overcome resistance whiterose.ac.uk.

Further research is needed to fully elucidate the adaptive and acquired resistance mechanisms that emerge upon this compound treatment. This includes identifying the specific molecular alterations and pathway activations that confer resistance in different cancer types and individual tumors. Developing strategies to overcome these mechanisms, such as rational drug combinations targeting autophagy or compensatory pathways, is a critical area of future research tandfonline.comwhiterose.ac.uknih.govnih.gov. Preclinical studies combining this compound with mTOR inhibitors have shown enhanced cytostatic effects, indicating the potential of dual pathway inhibition to improve responses tandfonline.comnih.govnih.gov.

Development and Validation of Robust Predictive Biomarkers

The identification of reliable predictive biomarkers is essential for selecting patients most likely to benefit from this compound treatment and for guiding combination therapy strategies oaepublish.comresearchgate.net. While activating PIK3CA mutations have shown some association with sensitivity to this compound, this correlation is not absolute, and other factors contribute to the observed variability in response tandfonline.comnih.govtum.de. Alterations in PTEN, TSC1, and RAS have been associated with resistance to AKT inhibitors like this compound in preclinical studies oaepublish.comresearchgate.net.

The induction of autophagy following this compound treatment could potentially serve as a predictive biomarker for resistance, suggesting that tumors that upregulate autophagy may be less sensitive to single-agent this compound. However, this requires further validation.

Q & A

Q. What is the molecular mechanism of AZ7328 in inhibiting AKT, and how does this inform experimental design in bladder cancer models?

this compound is an ATP-competitive inhibitor targeting all three AKT isoforms (AKT1/2/3), with an IC50 of <50 nM in isolated enzyme assays. Its mechanism involves blocking AKT substrate phosphorylation (e.g., GSK3β) and downstream signaling. To validate inhibition, researchers should use immunoblotting for phosphorylated AKT substrates (e.g., PRAS40, FOXO1) and correlate results with concentration-dependent proliferation assays (MTT) across cell lines .

Q. What are the standard protocols for quantifying this compound-induced cytotoxicity and apoptosis in vitro?

  • Proliferation assays : Use MTT assays with this compound concentrations ranging from 10 nM to 10 μM, depending on cell line sensitivity.
  • Apoptosis measurement : Employ propidium iodide (PI) staining followed by FACS analysis to quantify sub-G1 populations. Note that this compound primarily induces cytostatic effects, requiring combinatorial approaches (e.g., autophagy inhibitors) to trigger apoptosis .

Q. How should researchers address variability in this compound sensitivity across cell lines with differing PIK3CA mutational status?

Stratify cell lines based on PIK3CA mutation status (e.g., via Sequenome DNA sequencing). Design dose-response experiments with controls for mTOR pathway cross-talk, as this compound efficacy correlates loosely with PIK3CA mutations. Use rapamycin (mTOR inhibitor) in combination studies to enhance proliferative inhibition .

Advanced Research Questions

Q. What experimental strategies optimize the synergistic effects of this compound with mTOR or MEK inhibitors?

  • Combination design : Pair this compound with mTOR inhibitors (e.g., KU-0063794) or MEK inhibitors (e.g., Selumetinib) at sub-IC50 doses to minimize off-target toxicity.
  • Validation : Measure phosphorylation of downstream targets (e.g., p-S6 for mTOR, p-ERK for MEK) via immunoblotting. Use Chou-Talalay synergy analysis to calculate combination indices .

Q. How can autophagy modulation enhance this compound-induced apoptosis, and what methods quantify autophagic flux?

  • Autophagy induction : Monitor LC3-I to LC3-II conversion via immunoblotting and LC3 puncta formation via immunofluorescence.
  • Inhibition strategies : Co-treat with chloroquine (lysosomal inhibitor) or siRNA targeting ATG5/6. Measure apoptosis via Annexin V/PI staining and caspase-3 cleavage .

Q. What statistical approaches resolve contradictions in this compound response data across heterogeneous tumor models?

  • Data normalization : Use baseline phosphorylation levels of AKT substrates as covariates.
  • Multi-variate analysis : Apply ANOVA or linear regression to account for variables like mutation status, autophagy capacity, and drug efflux pump expression. Replicate findings in in vivo xenografts to validate in vitro trends .

Methodological Best Practices

Q. How to ensure reproducibility of this compound studies in compliance with academic guidelines?

  • Detailed protocols : Report batch numbers, solvent formulations (e.g., DMSO concentration), and cell culture conditions (e.g., serum starvation timing).
  • Data transparency : Include raw immunoblot images and FACS gating strategies in supplementary materials. Reference primary literature for known compounds and provide NMR/HRMS data for novel derivatives .

Q. What criteria distinguish robust preclinical evidence for this compound combination therapy?

  • Biological relevance : Prioritize combinations showing >50% apoptosis in mutation-matched models.
  • Translational feasibility : Assess toxicity in non-cancerous cell lines (e.g., HEK293) and validate in patient-derived organoids (PDOs) .

Data Interpretation and Reporting

Q. How to contextualize this compound findings within the broader PI3K/AKT/mTOR research landscape?

  • Literature integration : Compare results with prior studies on AKT inhibitors (e.g., MK-2206) in PIK3CA-mutant cancers. Highlight this compound’s unique autophagy-modulating effects in the discussion section.
  • Limitations : Acknowledge discrepancies between in vitro cytostasis and in vivo tumor regression outcomes .

Q. What ethical considerations apply when designing this compound studies involving human-derived samples?

  • Informed consent : Ensure compliance with institutional IRB protocols for patient-derived xenografts (PDXs) or biopsies.
  • Data anonymization : Exclude identifiable clinical metadata in public datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.